5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide
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Overview
Description
The compound “5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The asymmetric unit of the title compound consists of two crystallographically independent molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their biological activities . Another study reported the synthesis of 1-(thiazol-2-yl)pyrrolidin-2-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds shows that the pyrrolidine ring adopts an envelope conformation with a methylene C atom as the flap atom . The central thiazole ring makes a dihedral angle with the adjacent phenyl ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH resulted in the formation of an ester compound during the early stage of synthesis .Physical and Chemical Properties Analysis
Thiazoles are important heterocyclic compounds that resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial and Antifungal Activity
5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide derivatives have demonstrated potential in antimicrobial and antifungal applications. For instance, certain compounds containing thiazol-2-yl and pyrrolidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal species (Patel & Shaikh, 2010). Additionally, derivatives of this chemical have been reported to possess antibacterial and antimycobacterial activity, making them relevant in the study of infectious diseases (Belveren et al., 2017).
Synthesis of Bioactive Compounds
The synthesis of this compound and its derivatives is a key area of research, with a focus on creating bioactive compounds. These compounds have been synthesized for various purposes, including the development of new antimicrobial agents (Nural et al., 2018). The methodologies for synthesizing these compounds involve complex chemical reactions and are crucial for exploring their potential in medicinal chemistry.
Anticancer and Antiproliferative Properties
Some derivatives of this compound have been explored for their antiproliferative properties, particularly against cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Zhang et al., 2018).
Chemical Structure and Properties
Understanding the chemical structure and properties of this compound derivatives is essential for their application in scientific research. Studies have been conducted to analyze the crystal structure and molecular interactions of these compounds, providing insights into their chemical behavior and potential applications in various fields (Ghabbour et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, has been shown to be an inhibitor of platelet aggregation . This suggests that its primary target could be the P2Y12 receptor in human platelets .
Mode of Action
The compound interacts with its target, the P2Y12 receptor, preventing its activation . This interaction inhibits platelet aggregation, a process that plays a crucial role in the formation of blood clots .
Result of Action
By inhibiting platelet aggregation, the compound can prevent the formation of blood clots . This could potentially make it useful in the treatment of conditions where clot formation is a risk, such as in certain cardiovascular diseases.
Future Directions
The future directions in the research of similar compounds involve the development of novel derivatives with fewer side effects and increased effectiveness . The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described, shedding light on various targets of 2,4-disubstituted thiazoles through which they induce biological effects .
Properties
IUPAC Name |
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUVPEBPFMATGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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